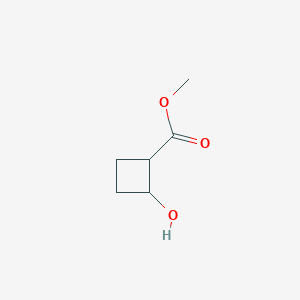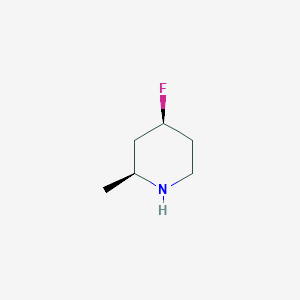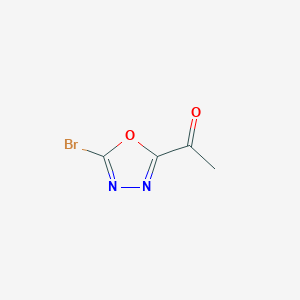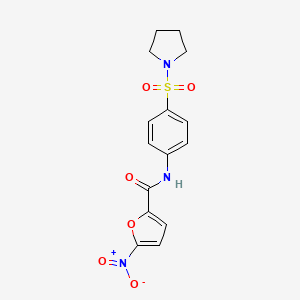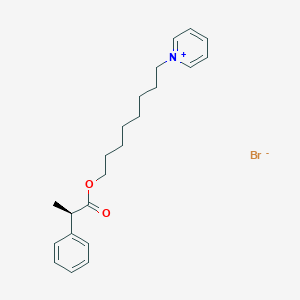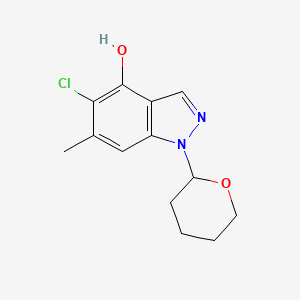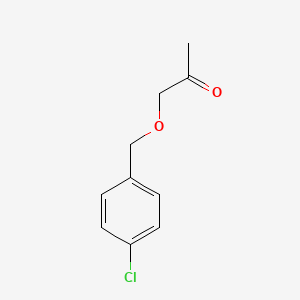
1-((4-Chlorobenzyl)oxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chlorobenzyl)oxy)propan-2-one is an organic compound that features a chlorobenzyl group attached to a propanone backbone via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((4-Chlorobenzyl)oxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with propan-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Another method involves the use of a Mannich reaction, where 1-(benzyloxy)propan-2-one is aminomethylated with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst like pseudoephedrine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent, base, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorobenzyl)oxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers or other derivatives.
Scientific Research Applications
1-((4-Chlorobenzyl)oxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Chlorobenzyl)oxy)propan-2-one depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: Similar structure but lacks the chlorine atom on the benzyl group.
1-(4-Methylbenzyloxy)propan-2-one: Similar structure with a methyl group instead of a chlorine atom.
1-(4-Methoxybenzyloxy)propan-2-one: Similar structure with a methoxy group instead of a chlorine atom.
Uniqueness
1-((4-Chlorobenzyl)oxy)propan-2-one is unique due to the presence of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 |
InChI Key |
GVHCYSYCHTZJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



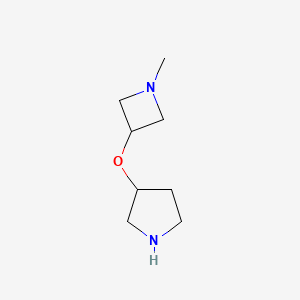
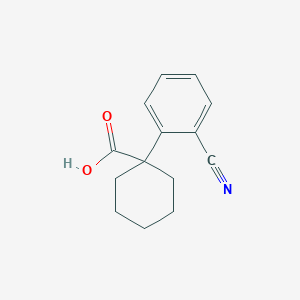


![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
